molecular formula C14H18N2S B2422050 N-pentyl-4-phenyl-1,3-thiazol-2-amine CAS No. 852388-90-0

N-pentyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B2422050
CAS No.: 852388-90-0
M. Wt: 246.37
InChI Key: WAYVWYUXTGEBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pentyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C14H18N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a thiazole ring, a phenyl group, and a pentyl chain, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with pentyl halides under basic conditions. One common method is to react 4-phenyl-1,3-thiazole-2-amine with pentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-pentyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of certain protozoan parasites. This inhibition disrupts the parasite’s metabolic processes, leading to its death . Additionally, the compound may interact with other molecular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentyl-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of a pentyl chain and a phenyl group attached to the thiazole ring. This structural feature enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-pentyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYVWYUXTGEBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC(=CS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.